molecular formula C10H7ClO B121095 1-chloro-4-phenyl-3-Butyn-2-one CAS No. 176648-09-2

1-chloro-4-phenyl-3-Butyn-2-one

Cat. No. B121095
M. Wt: 178.61 g/mol
InChI Key: GAOISFBPSVUIIA-UHFFFAOYSA-N
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Patent
US06956049B1

Procedure details

Anhydrous ZnCl2 (10 g, 73 mmol) was dissolved in THF (50 mL) and the solution cooled to 0° C. in an ice bath. In another flask phenylacetylene (8.0 mL, 73 mmol) was dissolved in THF (50 mL), cooled to 0° C. in an ice bath, and treated with n-butyllithium (32 mL of a 2.2M solution in hexane, 70 mmol). After 20 minutes the phenylethynyllithium solution was added via cannula to the ZnCl2 solution. After an additional 20 minutes Pd(PPh3)4 (1.23 g, 1.06 mmol) was added to the alkynylzinc solution. The resulting yellow solution was treated with chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 10 minutes. After 2 h at 0° C. the reaction mixture was quenched by the addition of cold aqueous 1M HCl (50 mL), and diethyl ether (500 mL). The acidic aqueous was extracted with diethyl ether (2×50 mL) and the combined organic extracts were washed with water (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL). The dark solution was dried and decolorized over Na2SO4 and charcoal and filtered through a pad of Celite™. The pad was washed thoroughly with ethyl acetate and the combined filtrates were concentrated in vacuo to afford a dark brown oil. The crude product was purified by column chromatography eluting with hexane, 99:1, 98:2, 96:4, then 94:6 hexane:ethyl acetate to afford 1-chloro-4-phenyl-3-butyn-2-one (7.83 g, 60% yield) as an orange oil which darkened and partially solidified upon standing in the freezer. 1H NMR (CDCl3, 300 MHz) δ 7.63–7.60 (m, 2H), 7.53–7.39 (m, 3H), 4.33 (s, 3H). MS (EI ionization) 178 (35Cl M+), 180 (37Cl M+).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
[Compound]
Name
alkynylzinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
8.8 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.C1(C#C[Li])C=CC=CC=1.[Cl:23][CH2:24][C:25](Cl)=[O:26]>C1COCC1.CCCCCC.[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C>[Cl:23][CH2:24][C:25](=[O:26])[C:8]#[C:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:6.7.8,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
alkynylzinc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.23 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C[Li]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Seven
Name
Quantity
8.8 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
After 2 h at 0° C. the reaction mixture was quenched by the addition of cold aqueous 1M HCl (50 mL), and diethyl ether (500 mL)
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous was extracted with diethyl ether (2×50 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with water (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
The dark solution was dried
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite™
WASH
Type
WASH
Details
The pad was washed thoroughly with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
WASH
Type
WASH
Details
eluting with hexane, 99:1, 98:2, 96:4

Outcomes

Product
Name
Type
product
Smiles
ClCC(C#CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.83 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.